

# An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenyl-3-butyn-2-ol

Cat. No.: B089498

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenyl-3-butyn-2-ol** (CAS Number: 127-66-2), a tertiary propargylic alcohol with applications in organic synthesis and as a precursor for various chemical entities.<sup>[1][2]</sup> This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and purification, and analytical characterization methods.

## Core Properties and Data

**2-Phenyl-3-butyn-2-ol** is a white to light yellow crystalline solid at room temperature.<sup>[3]</sup> Its structure features a phenyl group and a hydroxyl group attached to the same carbon atom, which also bears a methyl group and a terminal ethynyl group.<sup>[2]</sup> This unique arrangement of functional groups makes it a versatile building block in chemical synthesis.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Phenyl-3-butyn-2-ol** is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.

Property	Value	References
CAS Number	127-66-2	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	146.19 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Melting Point	47-49 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Boiling Point	102-103 °C at 12 mmHg	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Density	1.064 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	96 °C (204.8 °F) - closed cup	<a href="#">[1]</a> <a href="#">[8]</a>
Solubility	Slightly soluble in water; miscible with acetone, benzene, and other organic solvents.	<a href="#">[2]</a>
Appearance	White to light yellow powder or crystals.	<a href="#">[3]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Phenyl-3-butyn-2-ol**. Key spectral identifiers are summarized in Table 2.

Spectroscopic Data	Identifiers and Notes	References
<sup>13</sup> C NMR	Chemical shifts are available in spectral databases.	[4]
<sup>1</sup> H NMR	Spectral data is available for this compound.	[9]
Mass Spectrometry	Electron ionization mass spectra are available from the NIST WebBook.	[5][6]
Infrared (IR) Spectroscopy	Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.	[6]
Raman Spectroscopy	Raman spectral data is available.	[9]

## Safety and Handling

**2-Phenyl-3-butyne-2-ol** is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). [1][7] It is combustible and should be handled with appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves. [1][7] Store in a dry, cool, and well-ventilated place away from strong oxidizing agents. [8]

Hazard Information	GHS Classification and Precautionary Statements	References
Pictogram	GHS07 (Exclamation Mark)	[1][7]
Signal Word	Warning	[1][7]
Hazard Statement	H302: Harmful if swallowed	[1][7]
Storage Class	11: Combustible Solids	[1][7]

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-Phenyl-3-butyn-2-ol** are provided below. These protocols are based on established chemical literature and are intended for use by trained professionals in a laboratory setting.

## Synthesis: Alkynylation of Acetophenone

A common laboratory-scale synthesis of **2-Phenyl-3-butyn-2-ol** involves the alkynylation of acetophenone with acetylene. This reaction is typically carried out in the presence of a strong base. A representative procedure is as follows:

### Materials:

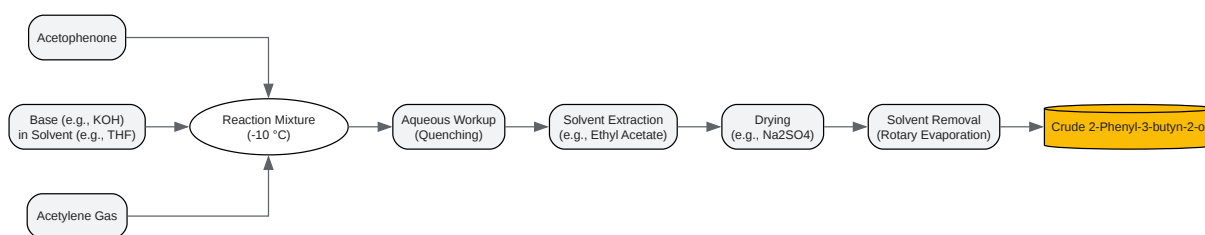
- Acetophenone
- Potassium hydroxide (KOH)
- Anhydrous tetrahydrofuran (THF) or liquid ammonia
- Acetylene gas
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Hexane

### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone in anhydrous THF.
- Cool the reaction mixture to  $-10\text{ }^{\circ}\text{C}$  using an appropriate cooling bath.
- Slowly add a suspension of powdered potassium hydroxide in THF to the stirred solution.
- Bubble acetylene gas through the reaction mixture for a specified period (e.g., 120 minutes) while maintaining the temperature at  $-10\text{ }^{\circ}\text{C}$ .<sup>[8]</sup>

- After the reaction is complete, quench the reaction by carefully adding water.
- Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.[8]
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

The following diagram illustrates the general workflow for the synthesis of **2-Phenyl-3-butyn-2-ol**.



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### Synthesis Workflow

## Purification: Recrystallization

The crude **2-Phenyl-3-butyn-2-ol** can be purified by recrystallization to yield a crystalline solid of high purity. A solvent pair system, such as hexane and ethyl acetate, is often effective.

Materials:

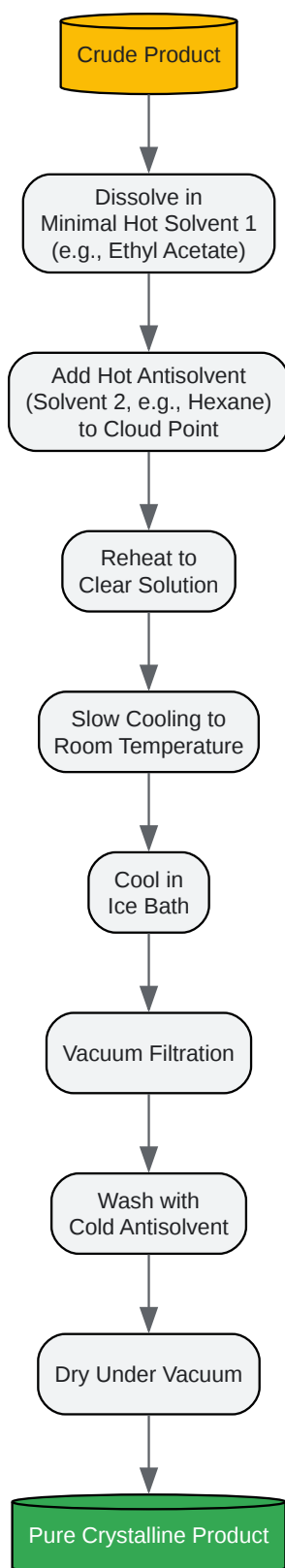
- Crude **2-Phenyl-3-butyn-2-ol**
- Hexane

- Ethyl acetate

Procedure:

- Dissolve the crude product in a minimal amount of hot ethyl acetate.
- While the solution is still hot, slowly add hexane until the solution becomes cloudy, indicating the point of saturation.
- Gently heat the mixture until it becomes clear again.
- Allow the solution to cool slowly to room temperature. Crystals of **2-Phenyl-3-butyne-2-ol** should form.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
- Dry the crystals under vacuum to remove any residual solvent.

The logical steps for the purification process are outlined in the diagram below.



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### Purification Workflow

## Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity of **2-Phenyl-3-butyn-2-ol** can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Method:

- Column: A C18 or Newcrom R1 column can be utilized.[\[1\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility) is typically used.[\[1\]](#)
- Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[\[1\]](#)

## Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or signaling pathway modulation by **2-Phenyl-3-butyn-2-ol** itself. Its primary role in the context of drug development and biological research is as a versatile chemical intermediate.[\[1\]](#) Propargyl alcohols, as a class of compounds, are valuable in medicinal chemistry for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[\[10\]](#) The terminal alkyne group allows for its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and the synthesis of compounds like triazoles.[\[7\]](#)[\[11\]](#)

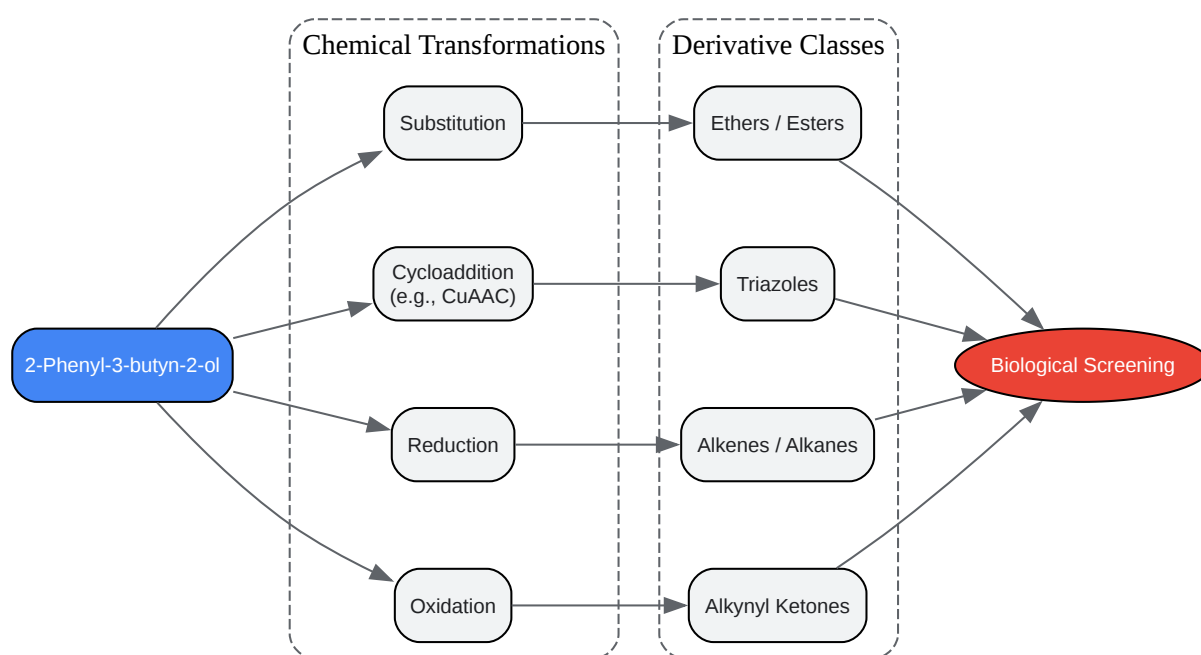
While **2-Phenyl-3-butyn-2-ol**'s direct interaction with biological targets has not been extensively studied, its derivatives have been explored for various applications. For instance, it has been used in the preparation of (3-methyl-5-isoxazolyl)(phenyl)-methanol and  $\alpha$ -methylene cyclic carbonates.[\[7\]](#)[\[11\]](#) The reactivity of the alkyne and hydroxyl functional groups allows for a wide range of chemical transformations, making it a valuable precursor for generating libraries of compounds for biological screening.[\[1\]](#)

The general mechanism of action for this compound is dependent on the specific reaction it undergoes. In oxidation reactions, the hydroxyl group can be converted to a ketone, while in



reduction reactions, the triple bond can be hydrogenated.[1] The molecular targets and pathways of its derivatives would be specific to the final synthesized molecule.

The diagram below illustrates the role of **2-Phenyl-3-butyn-2-ol** as a building block in the synthesis of more complex molecules.



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### Synthetic Utility

In conclusion, **2-Phenyl-3-butyn-2-ol** is a valuable chemical entity with well-defined properties and synthetic utility. While its direct biological activity is not yet established, its role as a precursor in the synthesis of potentially bioactive molecules makes it a compound of significant interest to researchers in drug discovery and development. Further investigation into the pharmacological properties of its derivatives may reveal novel therapeutic applications.

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## References

- 1. 2-Phenyl-3-butyn-2-ol | 127-66-2 | Benchchem [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. bocsci.com [bocsci.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 6. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 7. 2-Phenyl-3-butyn-2-ol = 98 127-66-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089498#2-phenyl-3-butyn-2-ol-cas-number-and-properties]

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Address: 3281 E Guasti Rd

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